4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Description
The compound “4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . These types of compounds are often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Piperazine derivatives, for example, can undergo a variety of reactions, including Mannich reactions .Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl moiety have been reported to exhibit high in vitro affinities toward the guinea pig jejunal histamine h3 receptor .
Mode of Action
For instance, some piperazine derivatives have been reported to exhibit antagonistic activity against the histamine H3 receptor .
Biochemical Pathways
It’s known that the histamine h3 receptor plays a crucial role in the central and peripheral nervous systems, affecting various neurotransmitter systems .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to reduce food intake in rats and influence brain neurotransmitter concentrations .
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-10-24-13-15-26(16-14-24)21-17-20(22-18-23-21)25-11-4-5-12-25/h1-3,7-8,17-18H,4-6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQJEIBPRZMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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